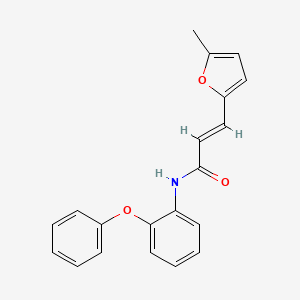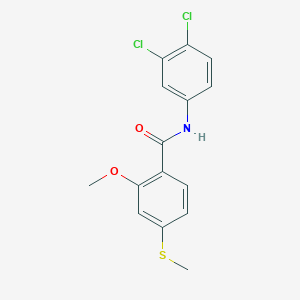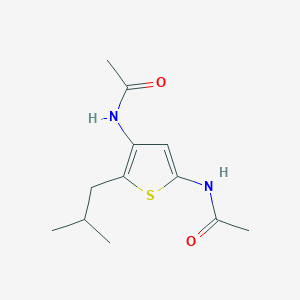
5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide, also known as TBSA, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and water. TBSA has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of ion channels, particularly voltage-gated potassium channels. This compound has been shown to block the Kv1.3 potassium channel, which is expressed in T cells and is involved in the regulation of the immune response. By blocking the Kv1.3 channel, this compound may have potential therapeutic applications in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can enhance the solubility and stability of proteins, which can facilitate their crystallization and structure determination. This compound has also been shown to block the Kv1.3 potassium channel, which can modulate T cell activation and proliferation. In vivo studies have shown that this compound can reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis, by inhibiting T cell activation and migration to the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide has several advantages for lab experiments, including its high solubility in organic solvents and water, its ability to enhance the solubility and stability of proteins, and its potential therapeutic applications in autoimmune diseases. However, this compound also has some limitations, including its relatively high cost, its potential toxicity to cells and organisms, and its limited availability in some regions.
Zukünftige Richtungen
There are several future directions for research on 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide. One direction is to investigate the mechanism of action of this compound in more detail, particularly its interaction with ion channels and proteins. Another direction is to explore the potential therapeutic applications of this compound in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. A third direction is to synthesize and test novel sulfonamide derivatives based on this compound, with the aim of developing new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis method of 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide involves the reaction of 2,3,4,5-tetramethylbenzenesulfonyl chloride with tert-butylamine in the presence of a base, such as triethylamine. The reaction produces this compound as a white crystalline solid, which can be purified by recrystallization from a suitable solvent, such as ethyl acetate.
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, this compound has been used as a protein crystallization additive to enhance the solubility and stability of proteins. In pharmacology, this compound has been used as a tool compound to investigate the mechanism of action of drugs that target ion channels, such as voltage-gated potassium channels. In medicinal chemistry, this compound has been used as a building block to synthesize novel sulfonamide derivatives with potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-10-8-12(14(3,4)5)9-13(11(10)2)18(16,17)15(6)7/h8-9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYOOZQAWVVHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)
![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)
![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)

![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)

![N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B5804676.png)

![2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5804680.png)

![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)
![[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)
![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)
